N-tert-Butoxycarbonyl Acivicin
Description
Properties
IUPAC Name |
(2S)-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O5/c1-10(2,3)17-9(16)12-7(8(14)15)5-4-6(11)13-18-5/h5,7H,4H2,1-3H3,(H,12,16)(H,14,15)/t5-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXMLZZXASLDMQ-FSPLSTOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC(=NO1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]([C@@H]1CC(=NO1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747241 | |
| Record name | (2S)-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73684-59-0 | |
| Record name | (2S)-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Boc Protection of Acivicin via Thiocarbonate-Mediated Reactions
The most widely adopted method involves reacting acivicin with O-tertiary-butyl S-phenyl thiocarbonate in the presence of a tertiary amine base. As detailed in U.S. Patent 3,855,238, this one-pot protocol proceeds via nucleophilic attack of the amino group on the thiocarbonate, followed by in situ oxidation to install the Boc moiety (Fig. 1).
Reaction Conditions
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Solvent: Dimethyl sulfoxide (DMSO) or DMSO/water mixtures
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Base: 1,1,3,3-Tetramethylguanidine (1.1–2.5 equiv)
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Temperature: 60–85°C for 2–4 hours
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Workup: Extraction with ethyl acetate, drying over MgSO₄, and vacuum distillation
This method achieves an 84% isolated yield of N-Boc acivicin when applied to L-alanine derivatives. However, the reaction’s efficiency varies with the amino acid’s steric profile—bulky side chains like those in L-tryptophan require extended reaction times (6–8 hours).
Table 1: Thiocarbonate-Mediated Boc Protection of Acivicin Analogues
| Amino Acid Substituent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| L-Alanine | DMSO | 2 | 84 |
| L-Tryptophan | DMSO/H₂O | 8 | 68 |
| S-Benzyl-L-Cysteine | THF | 4 | 72 |
Stereoselective Synthesis via 1,3-Dipolar Cycloaddition
Pinto et al. and subsequent studies developed a modular approach constructing the acivicin core before Boc protection. The strategy involves:
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Cycloaddition: Reaction of bromonitrile oxide with a chiral vinyloxazolidine to form the dihydroisoxazoline ring.
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Acetonide Cleavage: Acidic hydrolysis (acetic acid/H₂O) to reveal diol intermediates.
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Oxidation: RuO₂/NaIO₄-mediated conversion of primary alcohols to carboxylic acids.
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Boc Protection: Treatment with di-tert-butyl dicarbonate in THF/H₂O.
This method achieves 25% overall yield over five steps, with enantiomeric excess >98%. Critical to success is the use of (R)-Garner’s aldehyde to establish the α-S,5-S configuration.
Table 2: Key Steps in Cycloaddition-Based Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cycloaddition | Bromonitrile oxide, CH₂Cl₂ | 88 |
| Acetonide hydrolysis | AcOH/H₂O (5:1), 40°C | 92 |
| Oxidation | RuO₂, NaIO₄, CCl₄/CH₃CN/H₂O | 75 |
| Boc Protection | Boc₂O, THF/H₂O, 0°C | 89 |
Comparative Analysis of Methodologies
Efficiency and Scalability
Solvent and Base Optimization
Tetramethylguanidine outperforms traditional bases like triethylamine in the thiocarbonate method, reducing reaction times by 30%. Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity of the amino group, whereas THF/water mixtures improve solubility of hydrophobic intermediates .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butoxycarbonyl Acivicin undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group to regenerate the free amino group.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond in the Boc group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, p-toluenesulfonic acid, or deep eutectic solvents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Deprotection: Acivicin.
Substitution: Various substituted derivatives of this compound.
Hydrolysis: Acivicin and tert-butanol.
Scientific Research Applications
N-tert-Butoxycarbonyl Acivicin has several scientific research applications:
Chemistry: Used as a protected intermediate in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for its potential as a prodrug that can be activated in vivo.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl Acivicin involves the inhibition of glutamine-dependent amidotransferases. The Boc group protects the amino group, allowing the compound to be transported across cell membranes. Once inside the cell, the Boc group is removed, and Acivicin inhibits enzymes involved in purine and pyrimidine metabolism . This leads to a decrease in cellular nucleotide levels and inhibition of cell growth.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The Boc group in N-tert-Butoxycarbonyl Acivicin distinguishes it from other acivicin derivatives. This modification reduces electrophilic reactivity, mitigating off-target interactions and toxicity while retaining enzyme inhibition efficacy. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| N-tert-Boc Acivicin | C₁₀H₁₅ClN₂O₅ | 278.69 | Boc-protected amine; chloro-isoxazole core |
| Acivicin | C₅H₇ClN₂O₃ | 178.57 | Free amine; reactive chloro-isoxazole core |
| 3-Bromoacivicin | C₅H₆BrClN₂O₃ | 257.47 | Bromine substitution at C3 position |
| N-Boc-L-alanine | C₉H₁₇NO₄ | 203.24 | Boc-protected L-amino acid |
Enzyme Inhibition and Selectivity
N-tert-Boc Acivicin exhibits targeted inhibition of glutamine-dependent enzymes like CTP synthetase, whereas unmodified acivicin broadly inhibits multiple enzymes (e.g., glutamine PRPP amidotransferase, GMP synthetase) due to its reactive imino chloride group. This broader inhibition contributes to acivicin's high cytotoxicity and central nervous system (CNS) toxicity .
Table 2: Enzyme Inhibition and Toxicity Profiles
| Compound | Target Enzyme(s) | Inhibition Mechanism | Toxicity (Mammalian Cells) |
|---|---|---|---|
| N-tert-Boc Acivicin | CTP synthetase | Covalent bond with Thr | Low |
| Acivicin | Multiple glutamine-dependent enzymes | Alkylation of Cys/Thr residues | High (CNS toxicity) |
| 3-Bromoacivicin | CTP synthetase | Similar to acivicin | Moderate |
| N-Boc-L-alanine | Not applicable | Protective group in synthesis | Negligible |
Antiparasitic and Therapeutic Potential
N-tert-Boc Acivicin demonstrates enhanced antiparasitic activity against Trypanosoma brucei (causative agent of African sleeping sickness) compared to acivicin, while maintaining low mammalian cell toxicity. In contrast, 3-bromoacivicin shows higher potency against parasites but retains significant cytotoxicity .
Solubility and Stability
The Boc group improves aqueous solubility and shelf-life. For instance, N-tert-Boc Acivicin remains stable for 1–2 years at -20°C, whereas acivicin degrades rapidly without protective groups .
Table 3: Physicochemical Properties
| Compound | Solubility | Storage Stability |
|---|---|---|
| N-tert-Boc Acivicin | High (aqueous) | 1–2 years at -20°C |
| Acivicin | Moderate | Days at 4°C |
| 3-Bromoacivicin | Moderate | Weeks at -20°C |
Biological Activity
N-tert-Butoxycarbonyl Acivicin is a derivative of the natural product Acivicin, which is produced by the bacterium Streptomyces sviceus. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antibiotic development. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various targets, and comparative studies with related compounds.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of glutamine-dependent amidotransferases. These enzymes are crucial for various metabolic pathways, including purine and pyrimidine synthesis. Specifically, this compound binds to the active site of these enzymes, preventing the conversion of glutamine to glutamate, which disrupts cellular processes dependent on glutamine metabolism.
Key Enzymes Targeted:
- CTP synthetase (CTPS)
- Carbamoyl phosphate synthetase
- XMP aminase
- γ-glutamyl transpeptidase
The addition of the N-tert-butoxycarbonyl (Boc) group enhances the compound's stability and allows it to cross cell membranes effectively. Once inside the cell, the Boc group is removed, activating Acivicin for enzyme inhibition .
Antitumor Activity
This compound has shown promising antitumor activity in various studies. Its ability to inhibit enzymes involved in nucleotide synthesis makes it a potential candidate for cancer therapy. For instance, studies have demonstrated that Acivicin can effectively inhibit tumor growth in vitro and in vivo by disrupting nucleotide metabolism essential for cancer cell proliferation .
Antimicrobial Properties
Acivicin has also been investigated for its antibiotic properties. It exhibits activity against certain bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism involves inhibiting bacterial enzymes that utilize glutamine, similar to its action in mammalian cells.
Efficacy Against Trypanosomiasis
In comparative studies with its analog 3-bromoacivicin, this compound displayed significant differences in potency against Trypanosoma brucei, the causative agent of African sleeping sickness. While both compounds inhibited CTPS, 3-bromoacivicin was found to be three times more potent than Acivicin with an IC50 value of 98 nM compared to Acivicin's 320 nM .
| Compound | IC50 (nM) | Antitrypanosomal Activity |
|---|---|---|
| This compound | 320 | Moderate |
| 3-Bromoacivicin | 98 | High |
Case Studies
- In Vitro Studies on Tumor Cells : Research demonstrated that this compound inhibited the growth of various tumor cell lines by disrupting nucleotide synthesis pathways. The compound showed selective toxicity towards cancer cells while sparing normal cells at lower concentrations .
- In Vivo Efficacy Against T. brucei : In animal models infected with T. brucei, treatment with this compound resulted in a significant reduction in parasitemia levels; however, complete eradication was not achieved, indicating a need for further optimization of dosing regimens and formulations .
Q & A
Q. What are the standard synthetic routes for introducing the N-tert-butoxycarbonyl (BOC) group into acivicin analogs, and how are intermediates characterized?
The synthesis of BOC-protected compounds typically involves reacting the target amine group with di-tert-butyl dicarbonate (BOC anhydride) under basic conditions. For example, in the synthesis of BOC-protected vanadium oxide clusters, the BOC group was introduced via nucleophilic substitution in anhydrous tetrahydrofuran (THF) with triethylamine as a base . Characterization of intermediates often employs nuclear magnetic resonance (NMR) for structural confirmation and electrospray ionization mass spectrometry (ESI-MS) to verify molecular weights . For acivicin derivatives, similar protocols are adapted, with purity assessed via high-performance liquid chromatography (HPLC) .
Q. How can researchers validate the stability of the BOC group in acivicin derivatives under varying experimental conditions?
Stability studies involve exposing the compound to acidic, basic, or aqueous environments and monitoring deprotection kinetics. For instance, BOC-protected amino acids are tested in trifluoroacetic acid (TFA) to simulate peptide synthesis conditions, with degradation tracked via thin-layer chromatography (TLC) or LC-MS . Thermal stability can be assessed using differential scanning calorimetry (DSC), as demonstrated in studies on BOC-protected piperazine derivatives .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in data when characterizing BOC-protected acivicin analogs with similar retention times in HPLC?
Co-elution issues in HPLC can be mitigated using orthogonal methods:
- Tandem Mass Spectrometry (MS/MS): Fragmentation patterns distinguish isomers by comparing diagnostic ions, as shown in studies on BOC-protected boronic acids .
- Ion Mobility Spectrometry (IMS): Separates compounds based on charge and shape, enhancing resolution for structurally similar derivatives .
- Nuclear Overhauser Effect (NOE) in NMR: Identifies spatial proximity of protons in crowded spectra, critical for confirming regiochemistry in BOC-protected intermediates .
Q. How does the BOC group influence the enzymatic inhibition mechanism of acivicin in γ-glutamyl transpeptidase (GGT) studies?
Acivicin’s BOC modification alters its binding affinity to GGT’s active site. Competitive inhibition assays using varying concentrations of acivicin and its BOC derivative, combined with Lineweaver-Burk plots, reveal changes in Ki values. For example, unmodified acivicin showed a Ki of 50 μM in HaCaT cell assays, while BOC-protected analogs exhibited reduced potency due to steric hindrance . X-ray crystallography of enzyme-inhibitor complexes further clarifies structural interactions .
Q. What methodologies optimize the enantioselective synthesis of BOC-protected acivicin derivatives?
Asymmetric catalysis using chiral ligands (e.g., pybox-Yb(OTf)3) enables enantioselective Mannich reactions with BOC-protected imines. For example, dibenzyl malonate reacted with N-BOC aldimines at room temperature to yield products with >95% enantiomeric excess (ee), as confirmed by chiral HPLC . Reaction parameters such as solvent polarity (e.g., dichloromethane vs. THF) and temperature are critical for minimizing racemization .
Data Interpretation and Experimental Design
Q. How should researchers address discrepancies between computational predictions and experimental results in BOC-protected acivicin docking studies?
Discrepancies often arise from force field limitations or solvent effects. Validation steps include:
- Molecular Dynamics (MD) Simulations: Incorporate explicit solvent models (e.g., TIP3P water) to refine docking poses .
- Free Energy Perturbation (FEP): Quantifies binding energy differences between predicted and observed conformations .
- Experimental Mutagenesis: Replace key residues (e.g., cysteine in acivicin’s binding pocket) to test computational hypotheses .
Q. What protocols ensure reproducibility in synthesizing BOC-acivicin conjugates for in vivo studies?
Key steps include:
- Strict Anhydrous Conditions: Use Schlenk lines for moisture-sensitive reactions, as described in BOC-piperidine syntheses .
- Batch-to-Batch Consistency: Monitor reaction progress via <sup>1</sup>H NMR (e.g., disappearance of amine protons at δ 1.4–1.6 ppm) .
- QC Metrics: Set acceptance criteria for purity (≥95% by HPLC) and enantiomeric excess (≥90% ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
